molecular formula C17H16N2O B2553889 N,N-dibenzyl-2-cyanoacetamide CAS No. 175460-84-1

N,N-dibenzyl-2-cyanoacetamide

Cat. No.: B2553889
CAS No.: 175460-84-1
M. Wt: 264.328
InChI Key: XCGXLOKKKTYKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-2-cyanoacetamide is an organic compound with the molecular formula C17H16N2O It is characterized by the presence of two benzyl groups attached to the nitrogen atom of a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-cyanoacetamide typically involves the cyanoacetylation of dibenzylamine. One common method includes the reaction of dibenzylamine with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic attack of the amine on the cyanoacetate ester, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-2-cyanoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

    Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.

    Reduction Reactions: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

Major Products Formed:

  • Substituted cyanoacetamides
  • Heterocyclic compounds such as pyrroles and imidazoles
  • Amino derivatives upon reduction

Scientific Research Applications

N,N-Dibenzyl-2-cyanoacetamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.

    Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-cyanoacetamide is largely dependent on its chemical structure and the specific reactions it undergoes. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

    N-Benzyl-2-cyanoacetamide: Similar structure but with only one benzyl group.

    N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide: Contains a benzodioxole moiety instead of benzyl groups.

    N-(4-Aminosulfonyl)benzyl-2-cyanoacetamide: Contains an aminobenzyl group with a sulfonyl substituent.

Uniqueness: N,N-Dibenzyl-2-cyanoacetamide is unique due to the presence of two benzyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and potentially increase its biological activity compared to similar compounds with fewer or different substituents .

Properties

IUPAC Name

N,N-dibenzyl-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c18-12-11-17(20)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGXLOKKKTYKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.